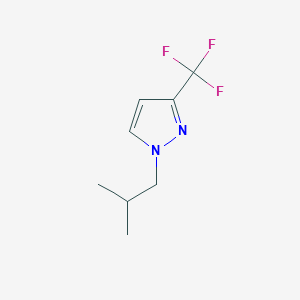

1-Isobutyl-3-trifluoromethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2/c1-6(2)5-13-4-3-7(12-13)8(9,10)11/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBYYTWVFAAHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Trifluoromethylated Pyrazoles

An In-Depth Technical Guide to the Synthesis of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This is due to the unique properties the CF₃ group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve a molecule's pharmacokinetic profile and binding affinity.[1][2] Among these scaffolds, the pyrazole ring is a "privileged structure," appearing in numerous FDA-approved drugs and potent agrochemicals.[3][4]

This guide provides a comprehensive, in-depth exploration of the synthetic pathways leading to this compound, a representative molecule of this important class. We will dissect the synthesis into its core components: the construction of the foundational 3-(trifluoromethyl)-1H-pyrazole ring and the subsequent regioselective N-alkylation to introduce the isobutyl substituent. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying principles and causalities that govern these transformations.

Overall Synthetic Strategy: A Two-Stage Approach

The most logical and field-proven approach to synthesizing this compound involves a two-stage process. This strategy decouples the formation of the heterocyclic core from the introduction of the N1-substituent, allowing for greater control and purification at each stage.

-

Stage 1: Synthesis of the 3-(Trifluoromethyl)-1H-pyrazole Intermediate. This involves the construction of the pyrazole ring bearing the critical trifluoromethyl group.

-

Stage 2: Regioselective N-Alkylation. This step introduces the isobutyl group onto the N1 position of the pre-formed pyrazole ring, a process where controlling the reaction site is paramount.

Caption: High-level two-stage synthetic workflow.

Stage 1: Synthesis of the 3-(Trifluoromethyl)-1H-pyrazole Core

The cornerstone of this synthesis is the efficient construction of the 3-(trifluoromethyl)-1H-pyrazole heterocycle. The most robust and widely adopted method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6]

Primary Pathway: Condensation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

This method stands as the industry standard due to the commercial availability of the starting materials and the high yields typically achieved. The reaction proceeds by condensing ETFAA, a trifluoromethylated 1,3-dicarbonyl equivalent, with hydrazine.[7]

Reaction Mechanism: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl of ETFAA (which is activated by the adjacent CF₃ group). A second attack by the other hydrazine nitrogen on the ester carbonyl, followed by cyclization and dehydration, leads to the formation of a pyrazolone intermediate, which tautomerizes to the aromatic pyrazole ring.

Caption: Synthesis of the pyrazole core via condensation.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (EtOH) as the solvent.

-

Reagent Addition: Add Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq) to the solvent.

-

Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The addition is often exothermic and may require cooling to maintain control.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to reflux (approx. 78 °C for EtOH) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-(trifluoromethyl)-1H-pyrazole.

Stage 2: N-Alkylation of 3-(Trifluoromethyl)-1H-pyrazole

With the pyrazole core in hand, the next critical step is the introduction of the isobutyl group. This is not a trivial step, as the unsymmetrical nature of the 3-(trifluoromethyl)-1H-pyrazole ring presents a significant challenge: regioselectivity .

The Challenge: N1 vs. N2 Regioisomers

The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either one, leading to a mixture of two regioisomers: the desired this compound and the undesired 1-isobutyl-5-trifluoromethyl-1H-pyrazole.[8] The formation of such mixtures complicates purification and reduces the yield of the target compound.

Sources

- 1. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely academic—it is a cornerstone of predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These properties govern a molecule's ability to dissolve, cross biological membranes, and interact with its target, thereby dictating its ultimate therapeutic efficacy and safety. This guide provides a detailed examination of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole, a heterocyclic compound of interest.

While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide will establish its core structural and chemical identity. Furthermore, by leveraging data from structurally similar analogs, we will provide reasoned estimations of its key physicochemical parameters. Most critically, this document will serve as a practical handbook, detailing the authoritative, field-proven experimental protocols required to empirically determine these properties with high fidelity. The focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity.

Section 1: Molecular Identity and Structure

The foundational step in characterizing any compound is to unequivocally define its structure and basic molecular properties.

Chemical Structure:

Caption: Chemical structure of this compound.

-

Molecular Formula: C₈H₁₁F₃N₂

-

Molecular Weight: 208.18 g/mol

-

IUPAC Name: 1-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazole

-

CAS Number: While a specific CAS number for this exact isomer is not readily found in major databases, related structures are well-documented. For instance, the core 3-(Trifluoromethyl)pyrazole has a CAS number of 20154-03-4.[1]

Section 2: Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These estimations are derived from the known properties of analogous compounds, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole[2] and 3-(trifluoromethyl)pyrazole,[1] and adjusted based on the structural contribution of the isobutyl group. The isobutyl group, being larger and more aliphatic than a methyl group, is expected to increase lipophilicity (higher logP) and potentially lower the melting and boiling points due to less efficient crystal packing.

| Property | Estimated Value | Rationale for Estimation |

| Physical Form | Colorless to light yellow oil or low-melting solid | The introduction of the flexible isobutyl group may disrupt crystal lattice formation, likely resulting in a liquid or low-melting solid at room temperature. |

| Boiling Point | ~180-200 °C (at 760 mmHg) | The parent 3-(trifluoromethyl)pyrazole has a boiling point of 70 °C at 2 mmHg.[1] The addition of the isobutyl group will significantly increase the molecular weight and van der Waals forces, thus raising the boiling point. |

| Aqueous Solubility | Low to moderate | The trifluoromethyl group is strongly electron-withdrawing and can participate in hydrogen bonding, which may aid solubility. However, the isobutyl group is hydrophobic, likely leading to overall low aqueous solubility. |

| logP (Octanol/Water) | 2.5 - 3.5 | The calculated XLogP3 for a related, smaller compound, 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, is 3.[3] The isobutyl group will increase lipophilicity compared to a methyl group, suggesting a logP in this range. |

| pKa (Acid Dissociation Constant) | ~1.5 - 2.5 (for the protonated pyrazole ring) | The pyrazole ring is a weak base. The strongly electron-withdrawing trifluoromethyl group will significantly decrease the basicity of the nitrogen atoms, resulting in a low pKa for the conjugate acid. |

Section 3: Authoritative Experimental Protocols for Physicochemical Characterization

The following sections detail the gold-standard methodologies for the precise determination of the key physicochemical properties of novel chemical entities like this compound.

Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

Principle and Expertise: The shake-flask method is the definitive technique for determining thermodynamic solubility.[4] It relies on establishing a true equilibrium between the undissolved solid (or liquid) compound and its saturated aqueous solution. The key to this protocol's trustworthiness is ensuring that equilibrium has been reached, which is validated by consistent concentration measurements over time.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of glass vials (in triplicate) containing a precise volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess is critical to ensure a saturated solution is formed.[4]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess compound settle. Then, centrifuge the vials at high speed to pellet any remaining undissolved material.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid, it is best practice to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Self-Validation: To ensure a true equilibrium was reached, samples from different vials should be analyzed at multiple time points (e.g., 24h, 48h, and 72h). The solubility value is considered reliable only when the concentration measurements plateau and are consistent across the later time points.[4]

Caption: Workflow for the Shake-Flask Solubility Determination.

Determination of Lipophilicity (logP by RP-HPLC)

Principle and Expertise: Lipophilicity, expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical predictor of membrane permeability and metabolic stability. While the traditional shake-flask method is an option, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers higher throughput and requires less material.[7] The principle is that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its logP.

Experimental Protocol:

-

System Preparation: Use a C18 HPLC column and an isocratic mobile phase of methanol/water or acetonitrile/water. The pH of the aqueous portion of the mobile phase should be adjusted to ensure the compound is in its neutral, un-ionized form.

-

Calibration Standards: Prepare solutions of a series of well-characterized compounds with known logP values that span the expected range of the test compound.

-

Calibration Curve Generation: Inject each standard individually and record its retention time (t_R_). Plot the known logP values of the standards against the logarithm of their capacity factor (log k'), where k' = (t_R_ - t₀) / t₀, and t₀ is the column dead time. This plot should yield a linear relationship.[8]

-

Sample Analysis: Prepare a dilute solution of this compound in the mobile phase and inject it onto the HPLC system. Record its retention time.

-

logP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its logP value.

-

Trustworthiness: The method's reliability is grounded in the quality of the linear calibration. A high correlation coefficient (R² > 0.98) for the calibration curve is essential for accuracy. The method is also robust against impurities as they will likely have different retention times.[9]

Determination of Acidity Constant (pKa by Potentiometric Titration)

Principle and Expertise: The pKa value defines the extent of a compound's ionization at a given pH, which profoundly impacts solubility, permeability, and target binding. Potentiometric titration is a highly precise and common method for pKa determination.[10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which 50% of the compound is ionized.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water. A constant ionic strength is maintained throughout the experiment using a background electrolyte like KCl.[11]

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[12]

-

Titration: For determining the pKa of the basic pyrazole nitrogens, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

pKa Determination: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[13] Alternatively, the inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point.

-

Self-Validation: The precision of this method is high. Running a blank titration (without the compound) allows for correction of any effects from the solvent or background electrolyte. The system is validated by the clear sigmoidal shape of the titration curve and the sharpness of the peak in its derivative plot.[14]

Alternative Method: UV-Vis Spectrophotometry If the compound possesses a chromophore whose absorbance spectrum changes upon ionization, UV-Vis spectrophotometry can be used.[15] This involves recording the absorbance spectra of the compound in a series of buffers across a wide pH range. The pKa can then be determined by plotting absorbance at a specific wavelength versus pH and finding the inflection point of the resulting sigmoidal curve.[16][17]

References

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxamide, 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-. Substance Registry Services. Retrieved from [Link]

-

Boron Molecular. (n.d.). 1-Isopropyl-1H-pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). Determination of logP coefficients via a RP-HPLC column.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Serrano, M., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. American Chemical Society. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Chemed.chem.purdue.edu. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (2014). Determination of pKa of felodipine using UV–Visible spectroscopy. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

-

Organic Chemistry Tutor. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

East Stroudsburg University. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

-

Bloomsburg University of Pennsylvania. (n.d.). The pKa of an Indicator UV Absorption Spectrophotometry. Retrieved from [Link]

Sources

- 1. 3-(三氟甲基)吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N2 | CID 2780404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. enamine.net [enamine.net]

- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. asdlib.org [asdlib.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hi-tec.tripod.com [hi-tec.tripod.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic data for 1-Isobutyl-3-trifluoromethyl-1H-pyrazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound this compound. In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives are of significant interest due to their diverse biological activities. Unambiguous structural confirmation is the bedrock of any discovery program, ensuring that biological data is correctly attributed and that structure-activity relationships (SAR) are valid. This document outlines the principles, predictive interpretations, and detailed experimental protocols for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. The methodologies and interpretations presented herein are designed to serve as a robust guide for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Molecular Structure and Spectroscopic Implications

The first step in any analytical endeavor is a thorough examination of the molecule's structure. This compound possesses several key structural features that will give rise to distinct spectroscopic signatures:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core will show characteristic signals in both NMR and IR spectroscopy.

-

Isobutyl Group (-CH₂CH(CH₃)₂): An aliphatic substituent on the N1 position of the pyrazole ring. Its unique proton and carbon environments will be clearly resolved in NMR.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group at the C3 position. This group profoundly influences the electronic environment of the pyrazole ring, impacting chemical shifts in NMR, and provides a unique handle for ¹⁹F NMR. It also has a very strong and characteristic IR absorption.

Understanding these subunits allows us to predict the spectroscopic data we expect to observe and to design experiments that will provide definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, will provide an unambiguous assignment of all atoms and their connectivity.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following table summarizes the predicted NMR data based on established chemical shift principles and data from analogous structures. The strong electron-withdrawing effect of the trifluoromethyl group is expected to shift the pyrazole ring protons and carbons downfield (to a higher ppm).

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Pyrazole-H4 | δ 6.5-6.7 ppm (d) | δ 105-108 ppm (q) | N/A |

| Pyrazole-H5 | δ 7.6-7.8 ppm (d) | δ 138-140 ppm | N/A |

| -CH₂- (isobutyl) | δ 3.9-4.1 ppm (d) | δ 55-58 ppm | N/A |

| -CH- (isobutyl) | δ 2.0-2.2 ppm (m) | δ 28-30 ppm | N/A |

| -CH₃ (isobutyl) | δ 0.8-1.0 ppm (d) | δ 19-21 ppm | N/A |

| -CF₃ | N/A | δ 120-123 ppm (q) | δ -60 to -63 ppm (s) |

| Pyrazole-C3 | N/A | δ 147-150 ppm (q) | N/A |

Key Interpretive Notes:

-

¹H NMR: The two pyrazole protons (H4 and H5) will appear as doublets due to coupling to each other. The isobutyl group will show a characteristic doublet for the six equivalent methyl protons, a multiplet for the methine (-CH-) proton, and a doublet for the methylene (-CH₂-) protons coupled to the methine proton.

-

¹³C NMR: The carbon atoms attached to or near the trifluoromethyl group (C3 and C4) are expected to appear as quartets due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp peak is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides direct evidence of this functional group.

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of solvent is critical; CDCl₃ is often a good starting point for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if precise chemical shift referencing is required beyond the solvent residual peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K) for 5-10 minutes.

-

Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns. An automated shimming routine is typically sufficient.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance of ¹⁹F.

-

2D NMR (COSY & HSQC): If assignments are ambiguous, acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton couplings and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to identify which protons are directly attached to which carbons.

-

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The key functional groups in this compound will produce characteristic absorption bands in the IR spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N stretching (pyrazole ring) | 1550 - 1620 | Medium |

| C-N stretching (pyrazole ring) | 1300 - 1380 | Medium |

| C-F stretching (CF₃ group) | 1100 - 1350 | Very Strong |

Key Interpretive Notes:

-

The most prominent feature in the IR spectrum is expected to be the very strong and broad absorption band(s) associated with the C-F stretching of the trifluoromethyl group. This is a highly diagnostic signal.

-

The C-H stretching bands just below 3000 cm⁻¹ will confirm the presence of the aliphatic isobutyl group.

-

The absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the pyrazole ring vibrations confirm the presence of the heterocyclic core.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid or liquid samples due to its simplicity and speed.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

If the sample is a solid, place a small amount (a few milligrams) directly onto the ATR crystal.

-

Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

-

IR Workflow Diagram

Caption: Standard workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through analysis of its fragmentation patterns.

Predicted Mass and Fragmentation

-

Molecular Formula: C₈H₁₁F₃N₂

-

Monoisotopic Mass: 192.0874 g/mol

-

High-Resolution MS (HRMS): An HRMS experiment (e.g., using a TOF or Orbitrap analyzer) should yield a measured mass within 5 ppm of the calculated value (e.g., 192.0874 ± 0.0010), confirming the elemental composition.

-

Predicted Fragmentation (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 192 is expected, representing the intact molecule.

-

Loss of Isobutyl Radical: A significant fragment at m/z = 135 [M - 57]⁺ corresponding to the loss of the isobutyl group (•C₄H₉) is highly probable. This would leave the stable trifluoromethyl-pyrazole cation.

-

Loss of Methyl Radical: A fragment at m/z = 177 [M - 15]⁺ from the loss of a methyl group from the isobutyl chain is also possible.

-

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing volatile, thermally stable small molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

GC Method: Use a suitable capillary column (e.g., DB-5ms). Set a temperature program that starts at a low temperature (~50 °C) and ramps up to a high temperature (~280 °C) to ensure the compound elutes as a sharp peak.

-

MS Method: Set the ionization mode to EI (standard 70 eV). Set the mass analyzer to scan a relevant range, for example, m/z 40 to 300.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (1 µL) of the sample solution into the GC.

-

As the compound elutes from the GC column and enters the mass spectrometer, a mass spectrum is recorded.

-

Analyze the spectrum corresponding to the apex of the chromatographic peak to identify the molecular ion and key fragment ions.

-

MS Workflow Diagram

Caption: Workflow for structural analysis by GC-MS.

Conclusion: A Multi-Faceted Approach to Structural Certainty

The unambiguous characterization of a novel molecule like this compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. NMR provides the detailed atomic connectivity and stereochemistry, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. By following the predictive models and rigorous experimental protocols outlined in this guide, researchers can confidently confirm the structure of their target compound, establishing a solid foundation for further biological and chemical investigation.

References

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the proton (¹H) NMR spectrum of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to provide not only the spectral data but also the underlying chemical principles and a robust experimental protocol for its acquisition and analysis. The causality behind the spectral features is emphasized to provide a deeper understanding of the structure-property relationships.

Chemical Structure and Proton Environment

To comprehend the ¹H NMR spectrum, a thorough analysis of the molecule's structure is paramount. This compound possesses distinct proton environments that give rise to a characteristic set of signals. The key structural features influencing the spectrum are the pyrazole ring, the N-linked isobutyl group, and the electron-withdrawing trifluoromethyl (CF₃) group at the C3 position.

The protons on the pyrazole ring, specifically at the C4 and C5 positions, are in a heteroaromatic environment. The isobutyl group introduces three distinct types of aliphatic protons: a methylene (-CH₂-), a methine (-CH-), and two equivalent methyl (-CH₃) groups. The strongly electronegative trifluoromethyl group significantly influences the electron density of the pyrazole ring, leading to a deshielding effect on the ring protons.[1][2]

Predicted ¹H NMR Spectrum

Based on the analysis of related structures and the known effects of the substituents, the following ¹H NMR spectrum is predicted for this compound. The spectrum is expected to exhibit five distinct signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (pyrazole ring) | ~7.8 - 8.0 | Doublet (d) | ~2-3 | 1H |

| H-4 (pyrazole ring) | ~6.5 - 6.7 | Doublet (d) | ~2-3 | 1H |

| N-CH₂ (isobutyl) | ~4.0 - 4.2 | Doublet (d) | ~7 | 2H |

| CH (isobutyl) | ~2.0 - 2.2 | Multiplet (m) | ~7 | 1H |

| CH₃ (isobutyl) | ~0.9 - 1.0 | Doublet (d) | ~7 | 6H |

Spectral Analysis and Interpretation

The predicted chemical shifts and coupling patterns can be rationalized as follows:

-

Pyrazole Protons (H-4 and H-5): The protons on the pyrazole ring are expected to appear in the aromatic region of the spectrum. The trifluoromethyl group at C3 is a powerful electron-withdrawing group, which will significantly deshield the adjacent H-4 and the more distant H-5 protons, shifting them downfield compared to unsubstituted pyrazole.[1] The H-5 proton is anticipated to be the most downfield signal due to its proximity to the electronegative nitrogen atom (N1) and the influence of the CF₃ group. The H-4 proton will be upfield relative to H-5. These two protons will exhibit a small vicinal coupling (³JHH) of approximately 2-3 Hz, appearing as doublets.[3][4]

-

Isobutyl Group Protons:

-

N-CH₂: The methylene protons are directly attached to a nitrogen atom of the pyrazole ring, which is an electron-withdrawing environment. This will cause a significant downfield shift, predicted to be in the range of 4.0 - 4.2 ppm. These protons are coupled to the adjacent methine proton, resulting in a doublet with a typical vicinal coupling constant of about 7 Hz.

-

CH: The methine proton is coupled to the adjacent methylene protons and the six methyl protons. This will result in a complex multiplet, likely a nonet, around 2.0 - 2.2 ppm.

-

CH₃: The two methyl groups of the isobutyl moiety are chemically equivalent and will therefore appear as a single signal. This signal will be a doublet due to coupling with the adjacent methine proton, with a coupling constant of approximately 7 Hz. Being the most shielded protons in the molecule, they are expected to appear at the highest field, around 0.9 - 1.0 ppm.[5][6]

-

Below is a diagram illustrating the through-bond coupling relationships in this compound.

Caption: Coupling relationships in this compound.

Experimental Protocol

The following is a detailed, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a good starting point as it is a common solvent for many organic molecules.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[7]

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent and TMS signals. This process minimizes magnetic field inhomogeneities.

3. Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans to an appropriate value to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans for a moderately concentrated sample).

-

Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure quantitative integration. A delay of 1-2 seconds is typically sufficient for small molecules.

-

Acquire the Free Induction Decay (FID) data.

4. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities and measure the coupling constants.

The following diagram outlines the experimental workflow for acquiring the ¹H NMR spectrum.

Caption: Experimental workflow for ¹H NMR spectroscopy.

Conclusion

This guide provides a comprehensive overview of the ¹H NMR spectrum of this compound, from the theoretical prediction of the spectrum to a detailed experimental protocol for its acquisition. By understanding the influence of the molecular structure on the chemical shifts and coupling constants, researchers can confidently identify and characterize this compound. The provided methodologies are designed to ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

ResearchGate. ¹H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm.[Link]

-

ResearchGate. ¹H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm.[Link]

-

Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts.[Link]

-

National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.[Link]

-

ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.[Link]

-

PubChem. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N2 | CID 2780404.[Link]

-

ResearchGate. On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF.[Link]

-

National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.[Link]

-

NMRDB.org. Predict 1H proton NMR spectra.[Link]

-

Reddit. The Effect of Fluorine in ¹H NMR : r/Chempros.[Link]

-

Oregon State University. ¹H NMR Chemical Shift.[Link]

- H NMR Studies of Some Pyrazole Ligands Coordin

-

RSC Publishing. Phys. Org. 387.[Link]

-

ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.[Link]

-

Chemaxon Docs. NMR Predictor.[Link]

-

YouTube. NMR 5: Coupling Constants.[Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.[Link]

-

Chemistry LibreTexts. J-Coupling (Scalar).[Link]

-

Chemistry LibreTexts. 5.5: Chemical Shift.[Link]

-

ResearchGate. Table 2 . ¹H-NMR (δ-ppm) and IR (Cm ⁻¹) spectra of some 2-11 derivatives.[Link]

-

Chemistry LibreTexts. 20.3: Predicting a ¹H-NMR Spectrum From The Structure.[Link]

-

ACD/Labs. ¹H–¹H Coupling in Proton NMR.[Link]

-

Reddit. ¹H NMR of pyrazole : r/chemhelp.[Link]

-

Mestrelab Resources. Starting Guide to NMRPredict Desktop.[Link]

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 5. Isobutyl isobutyrate(97-85-8) 1H NMR spectrum [chemicalbook.com]

- 6. Isobutyl salicylate (87-19-4) 1H NMR [m.chemicalbook.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Crystal structure of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole

Technical Whitepaper: Structural Elucidation and Solid-State Dynamics of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole

Executive Summary

The structural characterization of This compound represents a critical benchmark in the study of fluorinated heterocycles. This scaffold serves as a pharmacophore in various kinase inhibitors (e.g., B-Raf inhibitors) and agrochemicals due to the metabolic stability imparted by the trifluoromethyl (

This technical guide addresses the specific challenges associated with the solid-state analysis of this molecule. Given the high probability of the compound existing as a low-melting solid or oil at standard temperature and pressure (STP) due to the flexible isobutyl chain, this document details the Low-Temperature In Situ Crystallography protocols required to obtain high-resolution X-ray diffraction (XRD) data. We further analyze the regioselective synthesis and the supramolecular synthons driving crystal packing.

Chemical Context & Regioselective Synthesis

The primary challenge in accessing high-purity material for crystallization is the regiochemical ambiguity during synthesis. The alkylation of 3-(trifluoromethyl)pyrazole or the cyclization of trifluoromethyl

Thermodynamic vs. Kinetic Control

-

Electronic Bias: The electron-withdrawing

group makes the N1 nitrogen less nucleophilic than N2 in the neutral pyrazole. However, under basic alkylation conditions, the pyrazolate anion is formed. -

Steric Control: The steric bulk of the isobutyl group disfavors proximity to the

group, thermodynamically favoring the 1-isobutyl-3-trifluoromethyl isomer (where the alkyl group is distal to the

Optimized Synthetic Route: To ensure crystallographic purity, the condensation of 1,1,1-trifluoro-4-methoxy-3-penten-2-one with isobutylhydrazine hydrochloride is the preferred route, typically yielding >95:5 regioselectivity.

Diagram 1: Synthesis & Purification Workflow

Caption: Regioselective synthesis pathway prioritizing the 1,3-substitution pattern via steric and electronic steering.

Experimental Protocol: Crystallization of Low-Melting Pyrazoles

Since this compound possesses a flexible alkyl chain and lacks strong hydrogen bond donors, it often exists as an oil or low-melting solid. Standard solvent evaporation often fails. The following protocol utilizes Optical Heating and Crystallization Device (OHCD) techniques for in situ crystal growth.

Methodology: In Situ Cryocrystallography

Equipment Prerequisites:

-

Diffractometer equipped with an Oxford Cryostream (or equivalent) capable of

. -

Stereomicroscope mounted on the goniometer.

-

IR Laser heating source (CO2 laser).

Step-by-Step Protocol:

-

Capillary Loading:

-

Draw the neat liquid sample into a Lindemann glass capillary (

diameter). -

Seal both ends with flame or epoxy.

-

Mount the capillary on the goniometer head.

-

-

Flash Cooling (Vitrification):

-

Rapidly cool the stream to

. The sample will likely form an amorphous glass or a polycrystalline mass.

-

-

Laser Annealing (Zone Melting):

-

Use the IR laser to create a molten zone (

) on the capillary. -

Slowly translate the molten zone along the capillary axis (rate:

). -

Mechanism: As the melt zone moves, a single crystal seed nucleates at the solid-liquid interface and propagates, purifying the lattice.

-

-

Data Collection:

-

Once a single domain is confirmed (via sharp extinction under polarized light), proceed to X-ray data collection at

to minimize thermal motion of the isobutyl chain.

-

Structural Analysis & Solid-State Dynamics

Based on crystallographic data of homologous fluorinated pyrazoles (e.g., 1-methyl-3-trifluoromethylpyrazole), the following structural metrics and packing motifs are established for the target molecule.

Molecular Conformation

The molecule adopts a planar pyrazole core. The critical degree of freedom is the

-

Torsion Angle (

): The isobutyl group typically adopts a gauche orientation relative to the pyrazole plane to minimize steric clash with the C5-H proton. -

Bond Lengths: The

bonds in the

Supramolecular Synthons (Crystal Packing)

The crystal lattice is governed by weak van der Waals forces and electrostatic interactions rather than classical hydrogen bonding.

| Interaction Type | Donor | Acceptor | Distance ( | Significance |

| Weak H-Bond | Pyrazole C5-H | Pyrazole N2 (neighbor) | 3.4 - 3.6 | Forms 1D chains along the b-axis. |

| Fluorine Contact | C-H (Isobutyl) | F (Trifluoromethyl) | 2.5 - 2.7 | Stabilizes the hydrophobic domain. |

| Pyrazole Ring | Pyrazole Ring | 3.8 - 4.0 | Offset stacking (slippage) due to bulky groups. |

Diagram 2: Crystal Packing Logic

Caption: Schematic of the dominant non-covalent interactions driving the crystal lattice assembly.

Applications in Drug Design

Understanding the crystal structure of this compound allows researchers to map the Excluded Volume in protein binding pockets.

-

Lipophilic Occupancy: The isobutyl group probes hydrophobic pockets (e.g., the Gatekeeper region in kinases).

-

Metabolic Stability: The

group prevents metabolic oxidation at the C3 position while modulating the pKa of the pyrazole nitrogens, affecting hydrogen bond acceptor capability of N2.

References

-

Foces-Foces, C., & Trofimenko, S. (2001). Structure of 5-tert-butyl-3-methyl-1H-pyrazole. Acta Crystallographica Section E. Link

-

Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition. Link

-

Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link

-

Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research. Link

- Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Organic Crystal Chemistry, Oxford University Press. (Standard text for low-temp XRD protocols).

Sources

Reactivity profile of the pyrazole ring with a trifluoromethyl group

Topic: Reactivity Profile of the Pyrazole Ring with a Trifluoromethyl Group Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide for Medicinal Chemistry & Synthetic Optimization

Introduction: The "Fluorine Effect" in Azole Chemistry

The incorporation of a trifluoromethyl (

However, for the synthetic chemist, the

Electronic Landscape & Physicochemical Properties[1]

The

Acidity and Basicity Shifts

The pyrazole ring contains a pyrrole-like nitrogen (

| Property | Unsubstituted Pyrazole | 3-Trifluoromethylpyrazole | Mechanistic Insight |

| Acidity ( | ~14.2 ( | ~10.6 | The |

| Basicity ( | ~2.5 | < 0.5 | The electron-poor ring is a much weaker base.[1] Protonation of the pyridine-like nitrogen is difficult, requiring strong acids. |

| Dipole Moment | ~2.2 D | ~4.0 D | The |

Tautomeric Equilibrium

3-(Trifluoromethyl)pyrazole exists in dynamic equilibrium with 5-(trifluoromethyl)pyrazole.[1] While often drawn as the 3-isomer, the equilibrium in solution is solvent-dependent.[1]

-

Non-polar solvents: Favor the 3-

tautomer (stabilized by intramolecular H-bonding interactions if substituents allow).[1] -

Polar/H-bonding solvents: Can shift equilibrium, but the

group generally prefers to be distant from the lone pair of the pyridine-like nitrogen to minimize electronic repulsion.[1]

Synthesis: Constructing the Core Scaffold

The most robust method for accessing the core is the cyclocondensation of hydrazines with 1,3-dicarbonyl equivalents.[1] However, regioselectivity is the primary failure mode.

The Regioselectivity Challenge

When reacting a monosubstituted hydrazine (

-

1,5-isomer:

at position 5 (adjacent to N-R). -

1,3-isomer:

at position 3 (distal to N-R).

Expert Insight: The reaction is kinetically controlled by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls. The

Figure 1: Regiochemical divergence in the cyclocondensation of trifluoromethyl-1,3-diketones.

Protocol: Regioselective Synthesis of 1-Aryl-3-Trifluoromethylpyrazoles

Targeting the 1,3-isomer (Celecoxib-like).

-

Reagents: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv), Arylhydrazine Hydrochloride (1.1 equiv).[1]

-

Solvent: Ethanol (0.5 M).

-

Procedure:

-

Dissolve diketone in ethanol. Add hydrazine salt directly (do not neutralize).[1]

-

Reflux for 4–12 hours. The acidic environment prevents the hydrazine from attacking the less reactive carbonyl first.

-

Monitor:

NMR is diagnostic.[1] 3-

-

-

Workup: Cool, concentrate, and neutralize with saturated

. Extract with EtOAc.[3]

Reactivity Profile: N-Functionalization

If the pyrazole ring is constructed without an N-substituent (using hydrazine hydrate), N-alkylation is required.[1] This is a battle between sterics (

Steric vs. Electronic Control[1][3]

-

Thermodynamic Product: Alkylation usually occurs at

(distal to -

Kinetic Switching: Using specific bases or transient directing groups can force alkylation at the hindered position, but this is rare without specialized ligands.

Figure 2: Decision matrix for N-alkylation. Steric hindrance of the CF3 group overwhelmingly favors the 1,3-isomer.[1]

Reactivity Profile: Carbon Scaffold Functionalization

The

Electrophilic Aromatic Substitution (The Deactivated Fortress)

Standard SEAr (e.g., Friedel-Crafts) often fails.[1] Nitration and halogenation require forcing conditions or "super-electrophiles."

-

Locus of Reactivity: Position C4 . This is the only position not adjacent to a nitrogen and is the least deactivated, though still sluggish.

Protocol: Controlled Nitration of

-Pyrazole

Standard conditions (

-

Reagents: Substituted

-pyrazole (1.0 equiv), -

Solvent: Hexafluoroisopropanol (HFIP).[4]

-

Why HFIP? It activates

via H-bonding, stabilizes the transition state, and absorbs water generated during nitration.

-

-

Conditions: Stir at Room Temperature for 2-6 hours.

-

Yield: Typically >90% conversion to the 4-nitro derivative.[1]

C-H Activation (The Modern Key)

To bypass the limitations of SEAr, transition metal-catalyzed C-H activation is the preferred method for arylation.[1]

Protocol: Pd-Catalyzed C-H Arylation

Direct arylation at C5 (or C4 if C5 is blocked).

-

Catalyst System:

(5 mol%) + -

Base:

(2.0 equiv) or -

Coupling Partner: Aryl Bromide or Iodide (1.5 equiv).

-

Solvent: Toluene or Dioxane/DMSO (10:1).

-

Mechanism: Concerted Metalation-Deprotonation (CMD).[1][5] The acidity of the C-H bond (enhanced by

) actually facilitates the initial palladation step, provided the catalyst is electrophilic enough.

References

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Int. J. Mol. Sci. 2025.[6][7][8][9][10] Link

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. ACS Omega. 2022.[6][7][11] Link

-

Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. J. Org.[12] Chem. 2023.[12] Link[1]

-

Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles (Applicable to Pyrazoles). Molecules. 2016. Link

-

pKa values of nitrogen heterocycles in acetonitrile. Eur. J. Org.[6][7] Chem. 2017. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 11. Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

A Technical Guide to the Mechanism of Action of Trifluoromethylpyrazole (TFMP) Compounds

Abstract

The trifluoromethylpyrazole (TFMP) scaffold is a privileged structure in modern chemistry, forming the backbone of a diverse array of pharmacologically active agents and agrochemicals.[1] The inclusion of the trifluoromethyl (-CF3) group dramatically influences the compound's physicochemical properties, such as metabolic stability and binding affinity, making the TFMP core a subject of intense study.[2] This guide provides an in-depth exploration of the mechanisms of action (MOA) associated with TFMP-containing compounds, focusing on their primary molecular targets. We will dissect the distinct MOAs of two prominent classes: the phenylpyrazole insecticides, exemplified by Fipronil, which target ligand-gated ion channels, and the diaryl-substituted pyrazole anti-inflammatory drugs, represented by Celecoxib, which target cyclooxygenase enzymes. Through detailed explanations, validated experimental protocols, and visual workflows, this document serves as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction: The Trifluoromethylpyrazole Moiety

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic incorporation of a trifluoromethyl (-CF3) group onto this ring system confers several advantageous properties. The high electronegativity and lipophilicity of the -CF3 group can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and strengthen binding interactions with target proteins.[2] These attributes have led to the successful development of TFMP derivatives in various fields, from agriculture to medicine.[1]

The versatility of the TFMP core is highlighted by the distinct biological activities of its derivatives. This guide will focus on two primary, well-characterized mechanisms of action:

-

Ion Channel Modulation: Antagonism of γ-aminobutyric acid (GABA) and glutamate-gated chloride channels (GluCl) in the central nervous system (CNS) of insects.

-

Enzyme Inhibition: Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme involved in inflammatory pathways.

Understanding these divergent mechanisms is crucial for both leveraging the TFMP scaffold in future drug design and assessing the toxicological profiles of existing compounds.

Mechanism of Action I: Antagonism of Invertebrate Cys-loop Ligand-Gated Ion Channels

A major class of TFMP compounds, particularly the phenylpyrazoles like Fipronil, exert their effects by disrupting neurotransmission. Their primary targets are ligand-gated ion channels in the insect central nervous system, leading to potent insecticidal activity.[3]

Primary Molecular Targets: GABA and GluCl Receptors

The main targets for Fipronil and related compounds are the GABA-gated chloride channels (GABAA receptors) and, in invertebrates, the glutamate-gated chloride channels (GluCls).[3] Both are Cys-loop receptors, pentameric protein complexes that form an ion channel through the cell membrane.

-

GABAA Receptors: In a resting state, the binding of the neurotransmitter GABA to its receptor opens the channel, allowing chloride ions (Cl-) to flow into the neuron.[4] This influx of negative charge hyperpolarizes the membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

-

GluCls: These channels, found in invertebrates but not mammals, are also inhibitory chloride channels, but they are gated by the neurotransmitter glutamate.[3]

Fipronil acts as a non-competitive antagonist of these channels.[3] It does not bind to the same site as GABA or glutamate (the orthosteric site) but rather to an allosteric site located within the ion pore itself.[3][5] This binding event physically blocks the channel, preventing the influx of chloride ions even when the neurotransmitter is bound.[5]

Downstream Cellular & Physiological Consequences

By blocking the inhibitory signals mediated by GABA and glutamate, TFMP insecticides cause uncontrolled neuronal excitation. The inability of the neuron to repolarize leads to a state of constant firing, resulting in hyperexcitation of the insect's nerves and muscles.[3][6] This ultimately leads to paralysis and death of the insect.

The selectivity of these compounds for insects over mammals is a key feature of their utility and safety profile. This selectivity arises from two main factors:

-

Higher Binding Affinity: Fipronil binds with significantly higher affinity to insect GABAA receptors compared to their mammalian counterparts.[5][6]

-

Unique Target: The GluCl channel is a primary target in insects but is absent in vertebrates, providing an additional layer of selectivity.[3]

Signaling Pathway Diagram

The following diagram illustrates the antagonistic action of Fipronil on a GABAA receptor.

Caption: Fipronil blocks the GABA-A receptor pore, preventing inhibitory chloride influx.

Mechanism of Action II: Selective Inhibition of Cyclooxygenase-2 (COX-2)

In stark contrast to the neurotoxic mechanism of Fipronil, another class of TFMP compounds, the diaryl-substituted pyrazoles, function as potent anti-inflammatory agents. The archetypal example is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[7]

Primary Molecular Target: COX-2 Enzyme

Celecoxib's mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2).[7][8] COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.

-

COX-2 is typically absent in most tissues but is induced at sites of inflammation by cytokines and other inflammatory stimuli.[10] Prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, heat, redness, and swelling.[8]

The key to Celecoxib's action is its selectivity. Traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2.[10] While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects, such as stomach ulcers.[7] Celecoxib's chemical structure, which includes a sulfonamide side chain attached to the phenyl group on the pyrazole ring, allows it to bind preferentially to a side pocket present in the active site of the COX-2 enzyme, a feature absent in COX-1.[8][10] This structural difference is the basis for its ~10-20 fold selectivity for COX-2 over COX-1.[10]

Downstream Cellular & Physiological Consequences

By selectively inhibiting COX-2, Celecoxib blocks the synthesis of pro-inflammatory prostaglandins at the site of inflammation.[9] This leads to its analgesic, anti-inflammatory, and antipyretic (fever-reducing) effects, while largely sparing the protective functions of COX-1 in the gut and kidneys.[7][9]

Signaling Pathway Diagram

The following diagram illustrates the selective inhibition of COX-2 by Celecoxib.

Caption: Celecoxib selectively inhibits COX-2, blocking inflammatory prostaglandins.

Experimental Validation of Mechanisms of Action

As a Senior Application Scientist, it is paramount to not only understand the MOA but also to design and execute robust experiments for its validation. The following protocols represent gold-standard methodologies for characterizing the interactions of TFMP compounds with their targets.

Workflow for MOA Elucidation

A logical workflow is essential for systematically identifying and validating the mechanism of action for a novel TFMP compound.

Caption: A systematic workflow from phenotypic observation to molecular validation.

Protocol 1: Radioligand Binding Assay for Ion Channel Targets

Objective: To determine if a test TFMP compound binds to a specific ion channel (e.g., GABAA receptor) and to quantify its binding affinity (Ki). This is a high-throughput method ideal for initial screening.[11][12][13]

Principle: This is a competitive binding assay. A radiolabeled ligand (e.g., [3H]-muscimol for the GABA site or [35S]-TBPS for the channel pore site) with known affinity for the target receptor is incubated with a membrane preparation containing the receptor. The amount of radioligand bound is measured in the presence and absence of increasing concentrations of the unlabeled test compound. If the test compound binds to the same or an allosterically coupled site, it will displace the radioligand, leading to a decrease in measured radioactivity.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor (e.g., rat brain cortex for native GABAA receptors or transfected HEK293 cells) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in order:

-

Assay Buffer

-

Test TFMP compound at various concentrations (e.g., 10-11 M to 10-4 M) or vehicle.

-

Radiolabeled ligand at a fixed concentration (typically near its Kd value).

-

Membrane preparation (e.g., 50-100 µg protein per well).

-

-

Define "Total Binding" wells (radioligand + membrane) and "Non-Specific Binding" wells (radioligand + membrane + a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation & Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

-

Wash the filters multiple times with ice-cold wash buffer to remove residual unbound ligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the specific binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally characterize the effect of a TFMP compound on ion channel activity. This technique provides detailed information on whether a compound is an agonist, antagonist, or allosteric modulator.[14][15]

Principle: A glass micropipette filled with a conductive salt solution is sealed onto the membrane of a single cell expressing the ion channel of interest. This allows for the control of the membrane voltage ("voltage-clamp") and the direct measurement of the ionic currents flowing through the channels in response to agonist application, both in the absence and presence of the test compound.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the target receptor (e.g., HEK293 cells stably transfected with specific GABAA receptor subunits) on glass coverslips.

-

Mount a coverslip onto the stage of an inverted microscope equipped for patch-clamping.

-

Continuously perfuse the cells with an external recording solution.

-

-

Obtaining a Whole-Cell Recording:

-

Fabricate a patch pipette with a resistance of 2-5 MΩ.

-

Fill the pipette with an internal solution that mimics the cell's cytoplasm.

-

Under visual guidance, carefully approach a single cell with the pipette tip and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior (the "whole-cell" configuration).

-

-

Experimental Protocol (for a GABAA Receptor Antagonist):

-

Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

-

Establish a baseline current.

-

Apply a saturating concentration of GABA (e.g., 1 mM) for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system to elicit a peak inward chloride current. Wash out the GABA and allow the cell to recover.

-

Repeat the GABA application to ensure a stable response.

-

Pre-incubate the cell with the test TFMP compound for 1-2 minutes.

-

During the continued presence of the TFMP compound, co-apply the same concentration of GABA.

-

Measure the peak current in the presence of the test compound. An antagonist will reduce the amplitude of the GABA-evoked current.

-

Wash out the test compound and re-test with GABA alone to check for reversibility.

-

-

Data Analysis:

-

Measure the peak amplitude of the current evoked by the agonist in the absence (Icontrol) and presence (Idrug) of the test compound.

-

Calculate the percentage of inhibition: % Inhibition = (1 - (Idrug / Icontrol)) * 100.

-

To determine potency, repeat the experiment with multiple concentrations of the test compound to generate a concentration-response curve and calculate the IC50.

-

Protocol 3: Site-Directed Mutagenesis for Binding Site Identification

Objective: To identify specific amino acid residues within the target protein that are critical for the binding or action of the TFMP compound.[16]

Principle: Based on molecular modeling or sequence alignments, specific amino acid residues hypothesized to be part of the binding pocket are mutated to other residues (e.g., alanine scanning). The mutated receptor is then expressed in cells, and its sensitivity to the drug is re-evaluated using functional assays (like patch-clamp) or binding assays. A significant shift in the IC50 or Ki for the mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for the drug-receptor interaction.

Methodology:

-

Primer Design and Mutagenesis PCR:

-

Obtain a plasmid containing the cDNA for the target protein subunit.

-

Design a pair of complementary mutagenic primers that contain the desired nucleotide change to alter the amino acid codon.[17]

-

Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase with the plasmid template and mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.[18]

-

-

Digestion of Parental DNA:

-

Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA. Since the template plasmid DNA isolated from E. coli is methylated, it will be digested, while the newly synthesized, unmethylated mutant DNA will remain intact.[18]

-

-

Transformation and Sequencing:

-

Transform the DpnI-treated DNA into competent E. coli.

-

Isolate plasmid DNA from several resulting colonies (miniprep).

-

Sequence the entire gene to confirm the presence of the desired mutation and to ensure no other unintended mutations were introduced.

-

-

Functional Analysis:

-

Transfect cells (e.g., HEK293) with the confirmed mutant plasmid DNA.

-

Perform the functional or binding assays described in Protocols 1 and 2 to determine the IC50 or Ki of the TFMP compound for the mutant receptor.

-

Compare the results to those obtained with the wild-type receptor. A large increase in the IC50 value for a mutant suggests that the mutated residue is critical for binding.

-

Quantitative Data Summary

The following table summarizes representative affinity and potency data for the exemplar TFMP compounds discussed.

| Compound | Class | Target | Assay Type | Species/Subtype | Potency/Affinity (IC50/Ki) | Reference |

| Fipronil | Phenylpyrazole | GABAA Receptor | Electrophysiology | Insect (Drosophila RDL) | ~1-10 nM | [19] |

| Fipronil | Phenylpyrazole | GABAA Receptor | Electrophysiology | Mammal (Rat DRG) | ~1.5 µM | [6] |

| Celecoxib | Diaryl Pyrazole | COX-1 | Enzyme Inhibition | Human | ~15 µM | [10] |

| Celecoxib | Diaryl Pyrazole | COX-2 | Enzyme Inhibition | Human | ~0.04 µM (40 nM) | [10] |

Note: Values are approximate and can vary based on specific experimental conditions and receptor subunit composition.

Conclusion and Future Directions

The trifluoromethylpyrazole core is a remarkably versatile scaffold, giving rise to compounds with fundamentally different mechanisms of action. From the potent neurotoxic effects of Fipronil via ion channel antagonism to the targeted anti-inflammatory action of Celecoxib through selective enzyme inhibition, the TFMP moiety demonstrates its value in achieving high potency and, in some cases, desirable selectivity.

The experimental protocols detailed in this guide—radioligand binding, patch-clamp electrophysiology, and site-directed mutagenesis—form the cornerstone of modern pharmacological investigation. By employing these techniques in a logical workflow, researchers can confidently elucidate the molecular mechanisms of novel TFMP compounds.

Future research will undoubtedly continue to explore the chemical space around the TFMP core. Potential avenues include the development of new TFMP-based agents with novel target specificities, such as tubulin polymerization inhibitors for anticancer applications,[20] and the fine-tuning of existing scaffolds to improve safety profiles or overcome resistance. A thorough understanding of the underlying mechanisms of action will remain the critical foundation for all such endeavors.

References

-

Fipronil - Wikipedia. [Link]

-

The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC. British Journal of Pharmacology. [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. News-Medical.Net. [Link]

-

Fipronil: action at the GABA receptor. - CABI Digital Library. CABI Digital Library. [Link]

-